
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester is a chemical compound with the IUPAC name 3-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol . It has a molecular weight of 252.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BFO3/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
Boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .作用機序
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester is a versatile compound that can be used in a variety of laboratory experiments. In organic synthesis, it is used as a reagent for the preparation of a variety of compounds. In chromatography, it is used as a stationary phase for the separation of compounds. In molecular biology, it is used as a reagent for the detection of DNA and RNA. The mechanism of action of this compound is based on its ability to form a complex with a variety of compounds. It is able to form a complex with the substrate, which can then be separated by chromatography or detected by molecular biology.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound and has been used in a variety of laboratory experiments. It does not have any known adverse effects on the human body and is not known to be carcinogenic. However, it is important to note that this compound has not been extensively studied and more research is needed to determine its potential effects.
実験室実験の利点と制限
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester has a number of advantages for laboratory experiments. It is a relatively non-toxic compound, which makes it safe to use in the laboratory. It is also a versatile compound that can be used in a variety of laboratory experiments. However, it is important to note that this compound is not very soluble in water, which can limit its use in some experiments.
将来の方向性
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester has a wide range of potential applications in scientific research. It can be used in organic synthesis, chromatography, and molecular biology. In the future, it may be possible to use this compound in drug delivery systems, as a reagent for the detection of proteins and other bio-molecules, and in the development of new materials. Additionally, further research is needed to determine the potential biochemical and physiological effects of this compound.
合成法
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester can be synthesized from phenylboronic acid by a simple two-step process. First, phenylboronic acid is reacted with a pinacol ester in the presence of a base such as sodium hydroxide to form a pinacol boronate ester. This reaction is known as the pinacol boronate ester synthesis. The pinacol boronate ester is then reacted with a fluorinating agent, such as N-fluorobenzenesulfonimide, to produce this compound.
科学的研究の応用
2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester is used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the preparation of a variety of compounds. It is also used in chromatography as a stationary phase for the separation of compounds. In addition, this compound has been used in molecular biology as a reagent for the detection of DNA and RNA.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
特性
IUPAC Name |
3-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXGJVSKOYPPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

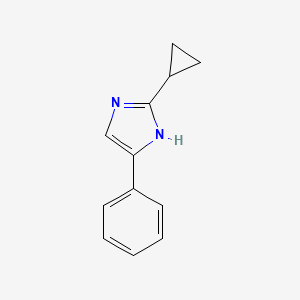
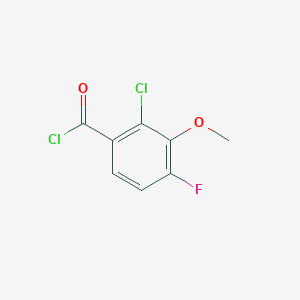


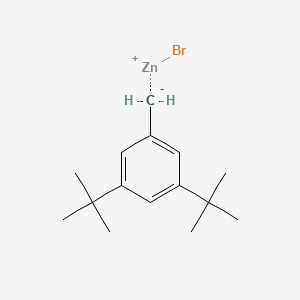



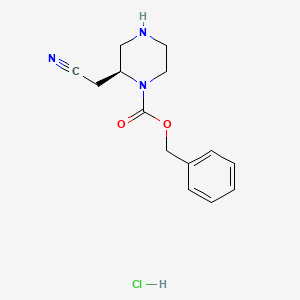
![Potassium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B6296981.png)
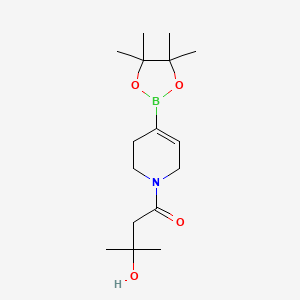
(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI)](/img/structure/B6297001.png)
(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI)](/img/structure/B6297005.png)
